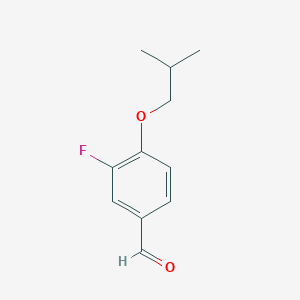
3-Fluoro-4-isobutoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-isobutoxybenzaldehyde: is an organic compound with the molecular formula C11H13FO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position and an isobutoxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-Fluoro-4-isobutoxybenzaldehyde typically begins with commercially available starting materials such as 3-fluorobenzaldehyde and isobutyl alcohol.
Reaction Conditions: The synthesis involves the alkylation of 3-fluorobenzaldehyde with isobutyl alcohol in the presence of a suitable catalyst, such as an acid catalyst like sulfuric acid or a base catalyst like sodium hydroxide.
Industrial Production Methods: Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Fluoro-4-isobutoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or the isobutoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidation reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Reduction can be carried out using reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Substitution reactions may involve reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Alcohols or hydrocarbons.
Substitution Products: Various substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 3-Fluoro-4-isobutoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules.
Building Block for Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical compounds.
Biology and Medicine:
Drug Development: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Biological Studies: It is used in biological studies to understand its interactions with biological molecules and pathways.
Industry:
Material Science: The compound is explored for its applications in material science, including the development of new materials with specific properties.
Chemical Manufacturing: It is used in the manufacturing of various chemicals and intermediates.
Mechanism of Action
Molecular Targets and Pathways:
Interaction with Enzymes: 3-Fluoro-4-isobutoxybenzaldehyde may interact with specific enzymes, affecting their activity and function.
Pathway Modulation: The compound can modulate biochemical pathways, leading to changes in cellular processes.
Mechanism:
Binding to Active Sites: The compound may bind to the active sites of enzymes or receptors, altering their conformation and activity.
Signal Transduction: It can influence signal transduction pathways, leading to downstream effects on cellular functions.
Comparison with Similar Compounds
3-Fluoro-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an isobutoxy group.
4-Fluoro-3-isobutoxybenzaldehyde: Similar structure but with the fluorine and isobutoxy groups swapped.
3-Chloro-4-isobutoxybenzaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness:
Fluorine Substitution: The presence of a fluorine atom at the third position imparts unique electronic properties to the compound.
Isobutoxy Group: The isobutoxy group at the fourth position provides steric hindrance and influences the compound’s reactivity and interactions.
Properties
IUPAC Name |
3-fluoro-4-(2-methylpropoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNESGKXIIIQQJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














